molecular formula C4H10KO2PS2 B1589450 Potassium diethyl dithiophosphate CAS No. 3454-66-8

Potassium diethyl dithiophosphate

Cat. No. B1589450
M. Wt: 224.3 g/mol
InChI Key: DIRULIGPZIEJFF-UHFFFAOYSA-M
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Patent
US04209512

Procedure details

Meanwhile, an acetone solution of crude potassium O,O-diethyl dithiophosphate was prepared by dissolving 20 g of O,O-diethyl dithiophosphate (purity about 90%) in 100 ml of acetone and then adding, with stirring, 8 g of anhydrous potassium carbonate to the solution in small portions at ambient temperature.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[P:1]([S-:9])([O:6][CH2:7][CH3:8])([O:3][CH2:4][CH3:5])=[S:2].C(=O)([O-])[O-].[K+:14].[K+]>CC(C)=O>[P:1]([S-:9])([O:6][CH2:7][CH3:8])([O:3][CH2:4][CH3:5])=[S:2].[K+:14] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
P(=S)(OCC)(OCC)[S-]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
adding
CUSTOM
Type
CUSTOM
Details
at ambient temperature

Outcomes

Product
Name
Type
product
Smiles
P(=S)(OCC)(OCC)[S-].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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